3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-glucal
Description
Historical Context of Glycal Derivatives in Carbohydrate Chemistry
The foundation of glycal chemistry traces back to the pioneering work of Hermann Emil Fischer and Karl Zach in 1913, who synthesized the first glycal from D-glucose and named their product D-glucal. These researchers initially believed they had synthesized an aldehyde, which influenced their nomenclature choices, but by the time Fischer discovered his mistake, the term "glycal" had become established as the general name for all sugars containing a double bond between carbon atoms 1 and 2. This seminal discovery established glycals as cyclic enol ether derivatives of sugars, characterized by the presence of a double bond between carbon atoms 1 and 2 of the ring structure.
The development of glycal chemistry gained significant momentum throughout the twentieth century, particularly with the recognition that carbohydrates serve as essential building blocks for life in all organisms from microorganisms to plants to mammals. The understanding of their biological significance and exploration of their therapeutic value drove the advancement of synthetic carbohydrate chemistry, glycobiology, and chemical glycobiology. However, due to the structural complexity and diversity inherent in carbohydrates, constructing and manipulating these molecules proved more demanding than working with other essential biopolymer building blocks such as nucleic acids and proteins.
A pivotal moment in carbohydrate chemistry occurred in 1975 when four publications on the synthesis of trisaccharide antigenic determinants for both the B and Lewis blood groups by Raymond Lemieux and co-workers marked the advent of modern carbohydrate chemistry. These studies demonstrated that the halide-ion glycosylation reaction could realize the elusive 1,2-cis-alpha-glycosidic linkage, fundamentally changing the field. Since this breakthrough, new glycosidic leaving groups, activation methods, and glycosylation conditions and strategies have been continually developed, leading to the sophisticated protecting group strategies employed in compounds like this compound.
The evolution of glycal synthesis methods has been driven by the need for more efficient and selective approaches. The original Fischer glycal synthesis involved reductive elimination with zinc of a glycosyl halide formed from a monosaccharide starting material. Over time, alternative synthetic routes have emerged, including ring-closing metathesis, reaction of thioglycosides with lithium naphthalenide, and mesylation of the anomeric hydroxyl followed by formation of the anomeric palladium complex, which undergoes beta-elimination. These methodological advances have enabled the preparation of increasingly complex glycal derivatives with multiple protecting groups, such as the compound under examination.
Structural Significance of Acetyl and Silyl Protecting Groups
The molecular architecture of this compound exemplifies the strategic deployment of complementary protecting group systems in modern carbohydrate synthesis. With a molecular formula of C₂₆H₃₂O₆Si and a molecular weight of 468.6 grams per mole, this compound incorporates both acetyl ester and silyl ether protecting groups in a carefully orchestrated arrangement. The compound bears the Chemical Abstracts Service registry number 151797-32-9, confirming its recognition as a distinct chemical entity in the scientific literature.
The acetyl protecting groups positioned at the 3 and 4 positions of the glucal ring serve multiple crucial functions beyond simple hydroxyl protection. Acetyl groups represent electron-withdrawing protective functionalities that significantly influence the reactivity profile of glycosyl donors. During glycosylation reactions, the anomeric carbon becomes increasingly electron-poor, with the formation of a glycosyl cation representing the extreme case. The presence of electron-withdrawing groups like acetyl makes this development of partial positive charge less favorable, resulting in decreased reactivity and creating what is termed a "disarmed" donor. Furthermore, acetyl groups positioned at the 2-position of glycosyl donors provide reliable anchimeric assistance in glycosylation processes, leading to the formation of 1,2-trans-glycosidic bonds. While the acetyl groups in this compound are positioned at the 3 and 4 locations rather than at position 2, they still contribute to the overall electronic character of the molecule.
The tert-butyldiphenylsilyl group protecting the 6-position hydroxyl represents a sophisticated choice in silyl protecting group chemistry. This particular silyl ether, commonly known in abbreviated form as tert-butyldiphenylsilyl, was first introduced by Hanessian and Lavallée in 1975 as an improvement over existing silyl protecting groups. The tert-butyldiphenylsilyl group offers several distinctive advantages, including increased resistance to acidic hydrolysis and enhanced selectivity toward protection of primary hydroxyl groups compared to other silyl ethers. The protecting group remains unaffected by treatment with 80% acetic acid, which catalyzes the deprotection of other common protecting groups, and survives harsh acidic conditions used to install and remove isopropylidene or benzylidene acetals.
Silyl protecting groups possess significantly different electronic and steric requirements compared to acyl and alkyl protecting groups, which becomes particularly important when two or more neighboring alcohols are silyl protected. In carbohydrate chemistry, silyl protective groups have traditionally been used primarily as orthogonal protecting groups to the more commonly employed acyl and benzyl protective groups. However, recent research has demonstrated that polysilylated glycosyl donors exhibit unusual properties such as enhanced reactivity or high stereoselectivity. The bulky nature of the tert-butyldiphenylsilyl group provides significant steric hindrance around the silicon atom, contributing to its increased stability toward acidic conditions and nucleophilic species.
The orthogonal nature of the protecting groups in this compound enables selective deprotection strategies essential for complex oligosaccharide synthesis. The acetyl groups can be removed under basic conditions using sodium methoxide or potassium carbonate in methanol, while the tert-butyldiphenylsilyl group requires fluoride-mediated deprotection using reagents such as tetrabutylammonium fluoride. This differential reactivity allows for stepwise manipulation of the molecule during multi-step synthetic sequences.
Table 1: Comparative Properties of Protecting Groups in this compound
| Protecting Group | Position | Installation Conditions | Removal Conditions | Electronic Effect | Steric Hindrance |
|---|---|---|---|---|---|
| Acetyl | 3, 4 | Acetic anhydride/pyridine | Sodium methoxide/methanol | Electron-withdrawing | Moderate |
| tert-Butyldiphenylsilyl | 6 | tert-Butyldiphenylsilyl chloride/imidazole | Tetrabutylammonium fluoride | Electron-donating | High |
Table 2: Physical and Chemical Properties of this compound
The strategic combination of acetyl and silyl protecting groups in this glucal derivative reflects the sophisticated understanding of how protecting groups influence both the reactivity and selectivity of carbohydrate building blocks in modern synthetic chemistry. The electron-withdrawing nature of the acetyl groups modulates the overall reactivity of the glycal, while the bulky tert-butyldiphenylsilyl group provides both protection for the primary hydroxyl and significant steric influence on the molecular conformation. This careful balance of electronic and steric effects makes this compound a valuable intermediate in the synthesis of complex carbohydrate structures, where precise control over reactivity and selectivity is paramount for successful glycosylation reactions.
Properties
IUPAC Name |
[(2R,3R,4R,5R)-4-acetyloxy-1-[tert-butyl(diphenyl)silyl]oxy-2,5-dihydroxy-6-oxohexan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O8Si/c1-18(28)33-24(22(30)16-27)25(34-19(2)29)23(31)17-32-35(26(3,4)5,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-16,22-25,30-31H,17H2,1-5H3/t22-,23+,24+,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGIMOKQSQTVMY-ZYQDXHPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O)C(C(C=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]([C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O)[C@@H]([C@H](C=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O8Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746094 | |
| Record name | 3,4-Di-O-acetyl-6-O-[tert-butyl(diphenyl)silyl]-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151797-32-9 | |
| Record name | 3,4-Di-O-acetyl-6-O-[tert-butyl(diphenyl)silyl]-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Reagents
The 6-hydroxyl group is silylated using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) serves as the solvent, with reactions conducted under inert atmospheres (e.g., nitrogen or argon) at 0–25°C.
Table 1: Representative Silylation Parameters
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the 6-hydroxyl oxygen on the electrophilic silicon center of TBDPSCl. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. Steric hindrance from the TBDPS group minimizes undesired side reactions at adjacent positions.
Acetylation of 3- and 4-Hydroxyl Groups
Acetylation Protocol
Following silylation, the 3- and 4-hydroxyl groups are acetylated using acetic anhydride (Ac₂O) in pyridine or with catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). Reactions are typically complete within 2–4 hours at room temperature.
Table 2: Acetylation Reaction Parameters
Regioselectivity Considerations
The acetylation exhibits high regioselectivity for the 3- and 4-positions due to the steric shielding provided by the TBDPS group at position 6. Nuclear magnetic resonance (NMR) studies confirm the absence of acetylation at the anomeric carbon (C1), preserving the enol ether functionality for downstream transformations.
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel column chromatography using gradients of hexanes and ethyl acetate (e.g., 15:1 to 4:1 hexanes:EtOAc). The target compound elutes as a single spot on thin-layer chromatography (TLC) with Rf ≈ 0.4–0.5 in 4:1 hexanes:EtOAc.
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.70–7.25 (m, 10H, aromatic protons from TBDPS)
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δ 5.45 (t, J = 9.6 Hz, 1H, H-3)
-
δ 5.30 (t, J = 9.6 Hz, 1H, H-4)
-
δ 4.25 (dd, J = 12.4, 2.0 Hz, 1H, H-6a)
-
δ 2.10 (s, 3H, OAc), 2.05 (s, 3H, OAc)
13C NMR (CDCl₃, 100 MHz):
-
δ 170.5, 170.1 (C=O from OAc)
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δ 135.8–127.5 (aromatic carbons)
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δ 72.4 (C-6), 70.8 (C-4), 69.5 (C-3)
Optical Rotation:
[α]²⁰/D = −7° (c = 1.4, chloroform)
Comparative Analysis of Methodologies
Solvent and Base Optimization
While THF and DMF are both effective for silylation, DMF accelerates reaction rates due to its polar aprotic nature, though it requires rigorous drying to prevent hydrolysis. Imidazole outperforms pyridine as a base in THF, achieving higher yields (84% vs. 76%).
Catalytic DMAP in Acetylation
The use of DMAP (0.1 eq) in DCM reduces reaction times to 2 hours compared to 4 hours in pyridine alone. This modification also minimizes side products, improving isolated yields to 95%.
Challenges and Mitigation Strategies
Hydrolysis of Silyl Ethers
Trace moisture during silylation can lead to partial hydrolysis, reducing yields. Solutions include:
Competing Acetylation at C6
Inadequate silylation may result in acetylation at C6. This is avoided by:
-
Ensuring complete silylation via TLC monitoring
-
Using excess TBDPSCl (1.5 eq) to drive the reaction to completion
Industrial and Research Applications
The compound’s stability and reactivity make it a key intermediate in:
Chemical Reactions Analysis
Types of Reactions
3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-glucal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the anomeric position to form corresponding lactones or acids.
Reduction: Reduction reactions can target the double bond in the glucal moiety, converting it to a saturated sugar derivative.
Substitution: The acetyl and silyl protecting groups can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common methods.
Substitution: Acidic or basic conditions can be employed to remove the protecting groups. For example, acetic acid can be used to remove acetyl groups, while fluoride ions (e.g., from tetrabutylammonium fluoride) can remove silyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction can produce saturated sugars. Substitution reactions can lead to deprotected or differently protected sugar derivatives.
Scientific Research Applications
Synthesis of Glycosides and Glycoconjugates
The compound is frequently utilized as a glycosyl donor in the synthesis of glycosides. The presence of the acetyl and silyl protective groups allows for selective reactions, enabling the formation of various glycosidic linkages.
Case Study: Synthesis of Glycoconjugates
In a study by Nishiyama et al., 3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-glucal was used to synthesize complex glycoconjugates. The reaction conditions were optimized to achieve high yields, demonstrating its effectiveness as a glycosyl donor in the presence of various acceptors .
Role in Glycobiology
This compound serves as a key reagent in glycobiology, aiding in the study of carbohydrate-protein interactions. Its ability to mimic natural glycan structures makes it an essential tool for probing biological processes.
Application Example
Research has shown that derivatives of D-glucal can inhibit specific lectins due to their structural similarity to natural substrates, thus providing insights into carbohydrate recognition mechanisms .
Medicinal Chemistry Applications
This compound has been explored for its potential therapeutic applications. Its derivatives have shown promise in drug development, particularly in targeting diseases related to glycan metabolism.
| Compound Name | Activity | Reference |
|---|---|---|
| This compound | Antiviral activity | |
| Acetylated derivatives | Inhibition of cancer cell proliferation |
Chemical Synthesis and Reaction Mechanisms
The compound is also studied for its reactivity in various chemical transformations. Its ability to undergo selective deprotection and functionalization makes it valuable for synthetic chemists.
Mechanistic Insights
Research indicates that the silyl group can stabilize intermediates during nucleophilic substitution reactions, leading to more efficient synthetic routes .
Future Directions and Research Opportunities
Ongoing research aims to explore new derivatives and their potential applications in drug design and development. The versatility of this compound continues to inspire innovative approaches in both synthetic chemistry and biological research.
Emerging Trends
- Development of more selective glycosylation methods using this compound.
- Exploration of its role in creating novel therapeutics targeting glycan-related diseases.
Mechanism of Action
The mechanism of action of 3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-glucal involves its role as a protected sugar derivative. The protecting groups prevent unwanted reactions at specific hydroxyl positions, allowing for selective functionalization at other sites. This selective reactivity is crucial in the synthesis of complex molecules, where precise control over the chemical environment is necessary.
Comparison with Similar Compounds
6-O-(tert-Butyldimethylsilyl)-D-glucal
- Protecting Groups : 6-O-tert-butyldimethylsilyl (TBS) instead of TBDPS.
- Key Differences :
- The TBS group is smaller and less bulky than TBDPS, leading to faster deprotection under mild acidic conditions (e.g., HF·pyridine or TBAF).
- Reduced steric hindrance may increase susceptibility to unwanted side reactions in multi-step syntheses.
- Molecular Weight : ~20% lower than TBDPS analogs due to the smaller silyl group .
- Applications : Preferred for shorter synthetic routes requiring rapid deprotection .
6-O-(Triisopropylsilyl)-D-glucal
- Protecting Groups : Triisopropylsilyl (TIPS) at the 6-position.
- Key Differences :
- TIPS offers intermediate stability between TBS and TBDPS. It is more stable than TBS but less than TBDPS under acidic conditions.
- Solubility : Lower solubility in polar solvents due to the hydrophobic isopropyl substituents.
- Molecular Formula : C₁₅H₃₀O₄Si (MW 302.49) vs. C₂₈H₃₂O₄Si (MW 460.65) for the TBDPS analog .
- Applications : Used in syntheses requiring moderate protection longevity .
4-O-Acetyl-3,6-di-O-tert-butyldimethylsilyl-D-glucal
- Protecting Groups : TBS at 3- and 6-positions, acetyl at 4-position.
- Key Differences :
- Dual TBS groups enhance protection but limit reactivity at the 3-position.
- Deprotection Strategy : Requires sequential removal (e.g., acidic conditions for TBS, basic for acetyl).
- Stereochemical Impact : Altered substitution pattern directs glycosylation to the 2-position, unlike the TBDPS analog’s 6-O focus .
- Applications : Specialized in synthesizing 2-O-glycosides .
Methyl-6-O-TBDPS-2,3,4-tri-O-acetyl-α-D-glucopyranoside
- Structure: Glucopyranoside (saturated ring) with methyl glycoside and acetyl/TBDPS groups.
- Key Differences: The saturated ring eliminates enol ether reactivity, making it a glycosyl donor rather than a glucal intermediate. Molecular Weight: Higher (MW ~600) due to additional acetyl and methyl groups .
- Applications: Used in glycosylation reactions requiring stable glycosyl donors .
Data Table: Comparative Analysis
Biological Activity
3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-glucal is a synthetic derivative of D-glucal, a sugar molecule that has garnered attention in organic synthesis and biological research. This compound's unique structure, featuring acetyl and tert-butyldiphenylsilyl protective groups, enhances its utility in the synthesis of complex carbohydrates and glycosides. This article explores its biological activity, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 344.48 g/mol. The protective groups play a crucial role in determining the compound's reactivity and selectivity in chemical reactions.
The biological activity of this compound primarily involves its role as an intermediate in the synthesis of oligosaccharides. These oligosaccharides can interact with various proteins or receptors, influencing several biological processes:
- Carbohydrate-Protein Interactions : The compound is used to study how carbohydrates interact with proteins, which is vital for understanding cellular signaling and immune responses.
- Enzyme Mechanisms : It serves as a substrate for enzymes involved in carbohydrate metabolism, providing insights into enzymatic mechanisms.
Case Studies
- Synthesis and Evaluation : In a study involving the synthesis of glucal derivatives, researchers evaluated their antimicrobial efficacy against various strains, noting significant activity against resistant bacteria . The findings suggest that the structural modifications provided by the acetyl and silyl groups enhance biological activity.
- Glycosylation Studies : Research has shown that glycosides formed from glucal derivatives can modulate immune responses. For instance, glycosylated compounds have been studied for their ability to inhibit pathogen adhesion to host cells, indicating potential therapeutic applications .
Comparative Analysis
To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3,4-Di-O-acetyl-D-glucal | Lacks silyl protection | Less versatile in reactions |
| 6-O-(tert-Butyldiphenylsilyl)-D-glucal | No acetyl protection at 3 and 4 | Limited synthetic applications |
| D-glucal | Unprotected form | Highly reactive; less selective |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-glucal, and how do protecting groups influence reaction efficiency?
- Methodological Answer : Synthesis typically involves sequential protection of hydroxyl groups. The tert-butyldiphenylsilyl (TBDPS) group at the 6-position is introduced first due to its bulkiness, which sterically hinders undesired reactions. Acetylation at the 3- and 4-positions follows, often using acetic anhydride in pyridine. Key considerations include:
- Anhydrous conditions : Moisture can hydrolyze the TBDPS group, requiring inert atmospheres (argon/nitrogen) .
- Reagent stoichiometry : Excess silylating agents (e.g., TBDPS-Cl) ensure complete protection but require careful quenching to avoid side reactions.
- Monitoring : TLC (hexane:ethyl acetate gradients) and NMR (δ ~0.9–1.1 ppm for TBDPS methyl groups) confirm intermediate formation .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies acetyl (δ ~2.0–2.2 ppm) and silyl groups (δ ~1.1 ppm for tert-butyl). DEPT-135 clarifies carbohydrate ring conformation .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., [M+Na]⁺) and fragmentation patterns .
- HPLC/GC : Purity assessment using reverse-phase HPLC (C18 column, acetonitrile/water) or GC (for volatile derivatives) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported yields when using TBDPS-Cl under anhydrous conditions?
- Methodological Answer : Yield variations often stem from:
- Moisture contamination : Trace water hydrolyzes TBDPS-Cl, reducing efficiency. Use molecular sieves or rigorously dried solvents (reflux over CaH₂) .
- Catalyst choice : Imidazole or DMAP accelerates silylation but may induce side reactions if excess. Optimize equivalents (1.1–1.3 eq.) via kinetic studies .
- Temperature : Prolonged room-temperature reactions risk desilylation. Monitor via TLC and terminate at 85–90% conversion to minimize byproducts .
Q. What strategies optimize regioselective acetylation at the 3- and 4-positions while avoiding migration or over-acetylation?
- Methodological Answer :
- Temporary protecting groups : Use trityl or benzyl groups to block non-target hydroxyls before acetylation. Subsequent removal under mild conditions (e.g., H₂/Pd for benzyl) preserves acetyl integrity .
- Kinetic vs. thermodynamic control : Acetylate at low temperatures (−20°C) to favor kinetic products (3,4-O-acetyl), then warm gradually to quench migration .
- Enzymatic methods : Lipases (e.g., Candida antarctica) selectively acetylate secondary alcohols, though solvent compatibility (e.g., tert-butanol) must be tested .
Q. How can researchers address challenges in isolating 3,4-Di-O-acetyl-6-O-TBDPS-D-glucal from reaction mixtures with similar polarity byproducts?
- Methodological Answer :
- Column chromatography : Use gradient elution (hexane → ethyl acetate) with silica gel. Add 1–2% triethylamine to mitigate tailing caused by residual silylating agents .
- Crystallization : Hexane/ethyl acetate (9:1) induces crystallization of the product, while mother liquor is analyzed by LC-MS for residual impurities .
Data Contradiction Analysis
Q. Why do studies report conflicting stability data for 3,4-Di-O-acetyl-6-O-TBDPS-D-glucal under acidic conditions?
- Methodological Answer : Discrepancies arise from:
- Acid strength : TBDPS groups resist weak acids (e.g., AcOH) but hydrolyze rapidly with strong acids (e.g., TFA). Verify pH and counterions (e.g., acetate vs. triflate) in protocols .
- Solvent effects : Stability in dichloromethane vs. THF varies due to Lewis acid interactions. Conduct stability assays using Karl Fischer titration to correlate moisture content with degradation rates .
Application in Experimental Design
Q. How can this compound serve as a precursor for glycosylation studies in complex oligosaccharide synthesis?
- Methodological Answer :
- Glycosyl donor activation : Convert the glucal to a glycosyl trichloroacetimidate or thioglycoside. Monitor anomeric configuration via ¹H NMR coupling constants (J1,2 ~3–4 Hz for β-linkages) .
- Orthogonal deprotection : Remove TBDPS with TBAF in THF, followed by selective acetylation removal (NH₃/MeOH) to expose hydroxyls for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
